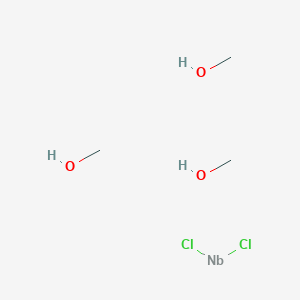
Methanol--dichloroniobium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol–dichloroniobium (3/1) is a chemical compound with the molecular formula C₃H₁₂Cl₂NbO₃ It is composed of methanol and dichloroniobium in a 3:1 ratio
准备方法
The synthesis of methanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride (NbCl₅) with methanol (CH₃OH). The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
NbCl5+3CH3OH→NbCl2(OCH3)3+3HCl
In industrial settings, the preparation of methanol–dichloroniobium (3/1) may involve more sophisticated techniques to ensure scalability and consistency. These methods include solvent-based synthesis and controlled precipitation techniques.
化学反应分析
Methanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Methanol ligands can be substituted with other ligands such as water or other alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methanol–dichloroniobium (3/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance ceramics and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for other niobium-based compounds.
作用机制
The mechanism of action of methanol–dichloroniobium (3/1) involves its interaction with various molecular targets. In catalysis, the niobium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The methanol ligands can also participate in hydrogen bonding and other interactions, influencing the overall reactivity of the compound.
相似化合物的比较
Methanol–dichloroniobium (3/1) can be compared with other niobium-based compounds, such as niobium pentachloride (NbCl₅) and niobium ethoxide (Nb(OEt)₅). While these compounds share some similarities in their chemical behavior, methanol–dichloroniobium (3/1) is unique due to its specific ligand environment and reactivity profile. This uniqueness makes it particularly valuable in certain catalytic and materials science applications.
Conclusion
Methanol–dichloroniobium (3/1) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it an important subject of study in various fields, from catalysis to materials science
属性
CAS 编号 |
20759-06-2 |
|---|---|
分子式 |
C3H12Cl2NbO3 |
分子量 |
259.94 g/mol |
IUPAC 名称 |
dichloroniobium;methanol |
InChI |
InChI=1S/3CH4O.2ClH.Nb/c3*1-2;;;/h3*2H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
PMBOKMGSTYGSAV-UHFFFAOYSA-L |
规范 SMILES |
CO.CO.CO.Cl[Nb]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


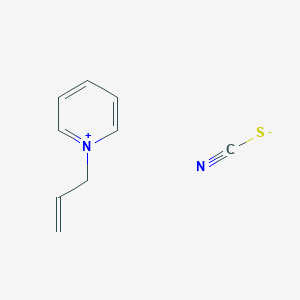
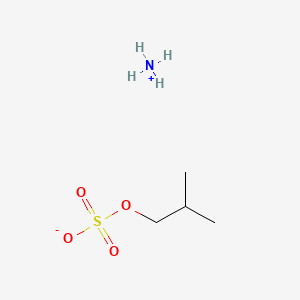
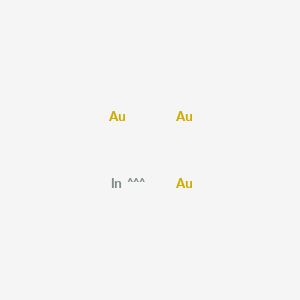
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
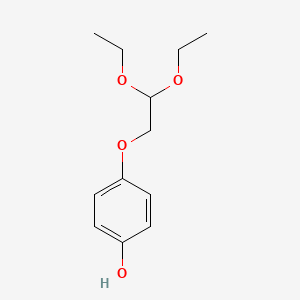

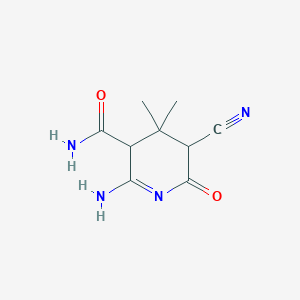

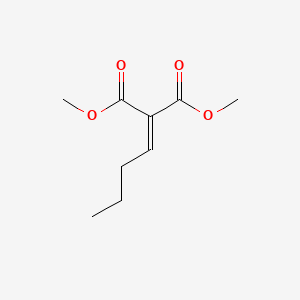
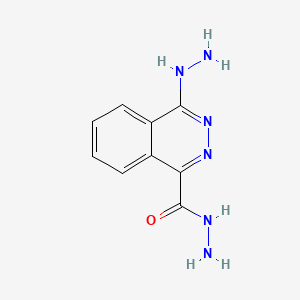
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
